

Chemical properties and structure of Pomaglumetad methionil

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Compound of Interest

Compound Name: *Pomaglumetad methionil*

Cat. No.: B1663797

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An In-Depth Technical Guide to the Chemical Properties and Structure of **Pomaglumetad Methionil**

Introduction

Pomaglumetad methionil, also known by its developmental code name LY2140023, is a novel investigational agent developed for the treatment of schizophrenia and other neuropsychiatric disorders.^{[1][2]} It represents a significant departure from traditional antipsychotics that primarily target dopaminergic pathways.^{[3][4]} Instead, **pomaglumetad methionil** functions as a prodrug of pomaglumetad (LY404039), a selective agonist for the group II metabotropic glutamate receptors 2 and 3 (mGluR2/3).^{[3][5][6]} This mechanism is designed to modulate the dysregulated glutamate neurotransmission hypothesized to be an underlying cause of schizophrenia.^{[2][7]}

The development of the methionil prodrug was a critical strategic decision to overcome the poor oral bioavailability of the active compound, pomaglumetad.^[6] By leveraging the peptide transporter 1 (PepT1) for absorption, **pomaglumetad methionil** achieves significantly higher systemic exposure of the active moiety following oral administration.^{[1][6]} This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and analytical considerations for professionals in drug development and neuroscience research.

Chemical Identity and Structure

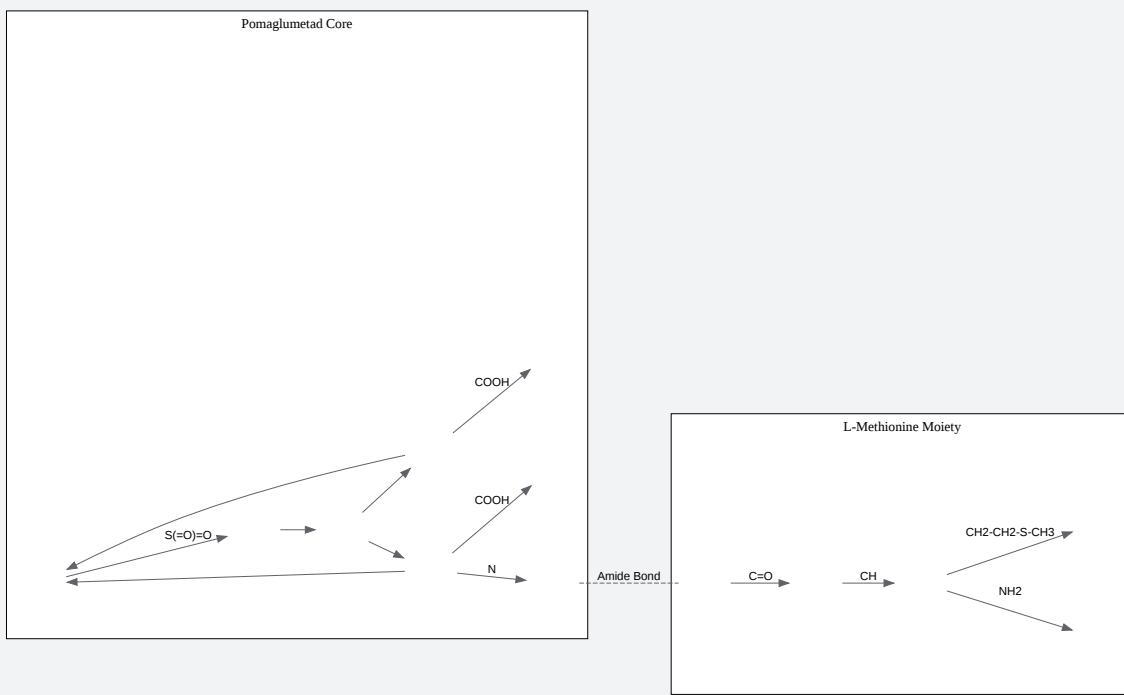
Pomaglumetad methionil is a complex amino acid analog. Its structure is a conjugate of the active drug, pomaglumetad, and the amino acid L-methionine, linked via an amide bond.^[6] This design is fundamental to its function as a prodrug.

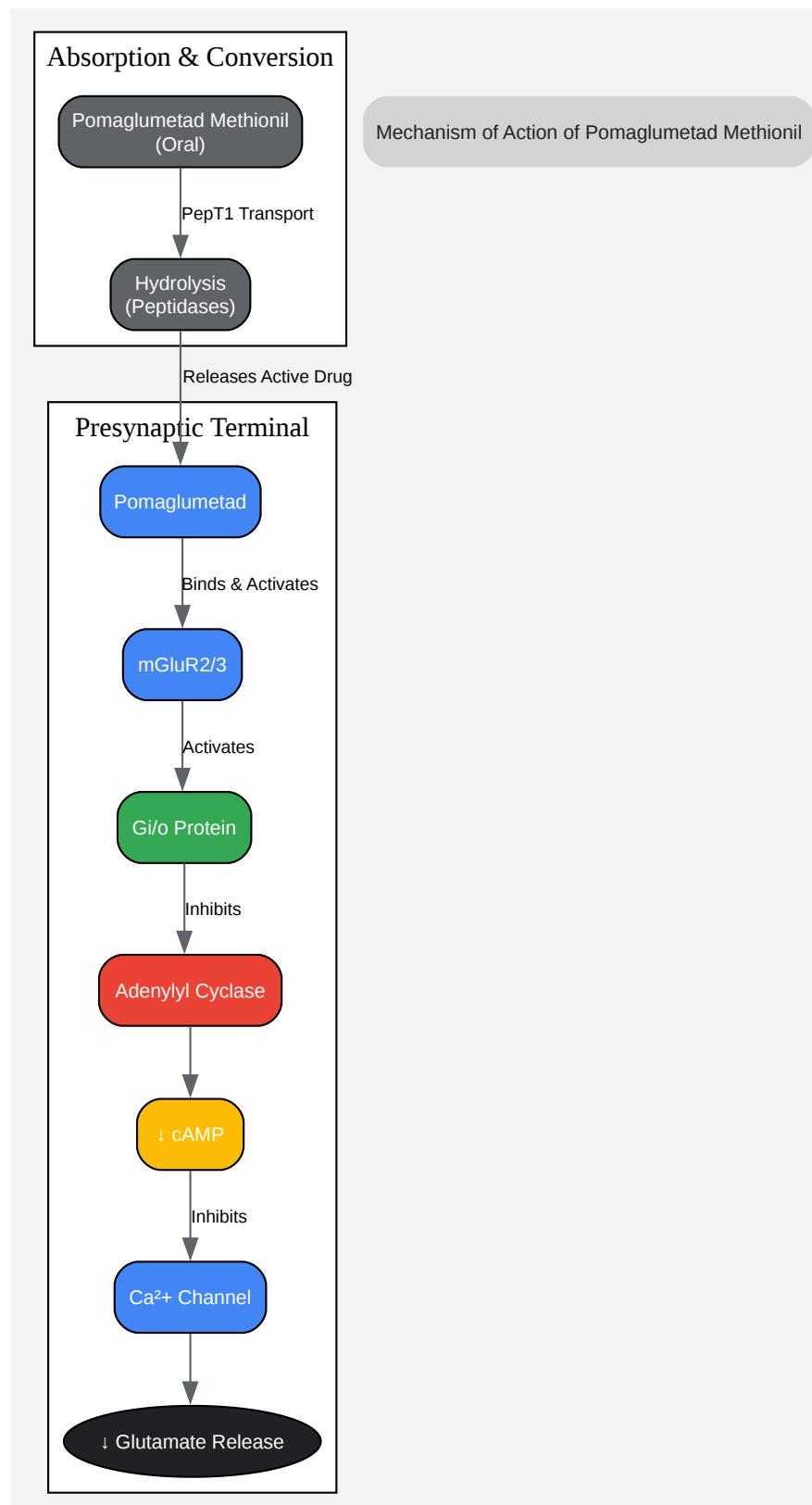
IUPAC Name: (1R,4S,5S,6S)-4-[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ⁶-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid.^[1]

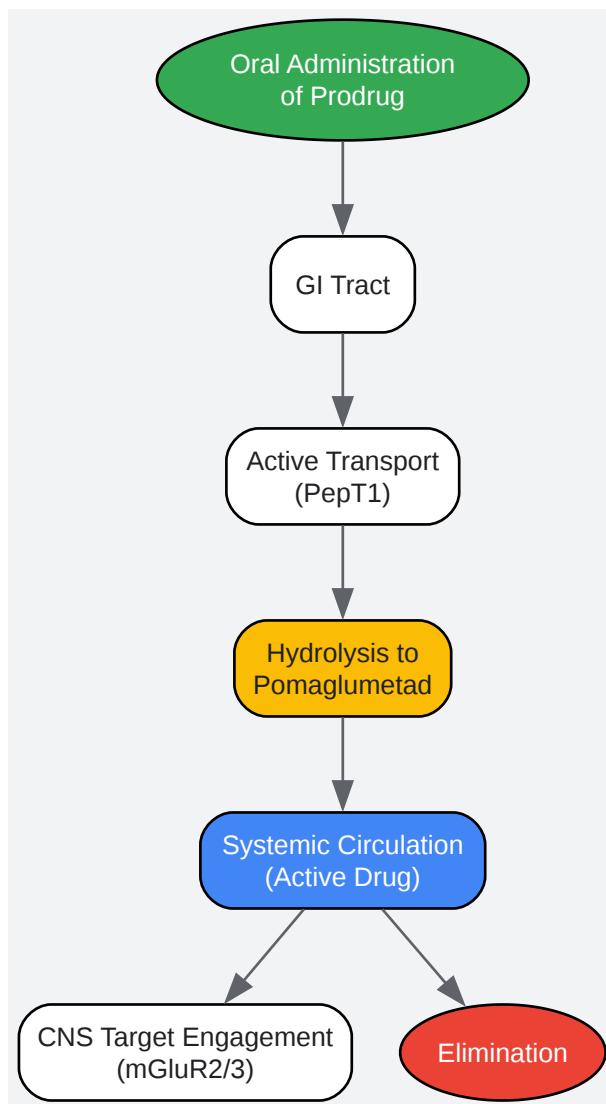
Key Structural Features:

- Pomaglumetad Core: A rigid, bicyclic structure containing a sulfonyl group (2,2-dioxide) and two carboxylic acid moieties. This core is responsible for the selective agonism at mGluR2/3.
- L-Methionine Moiety: An essential amino acid that is coupled to the pomaglumetad core. This addition facilitates active transport across the intestinal epithelium.^[6]
- Stereochemistry: The molecule possesses multiple chiral centers, with the specific (1R,4S,5S,6S) and (2S) configuration being critical for its biological activity and transport.

Chemical Structure of Pomaglumetad Methionil







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